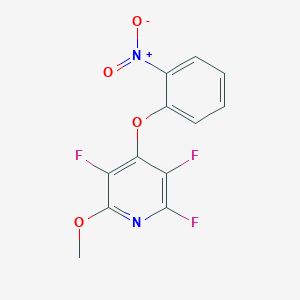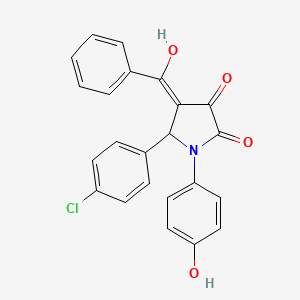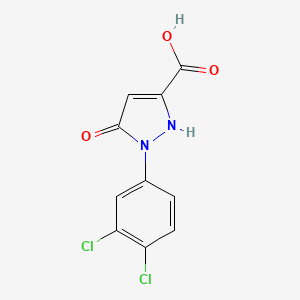![molecular formula C21H18N8O2S3 B10869098 N-(4,6-dimethylpyrimidin-2-yl)-4-{3-sulfanyl-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-4-yl}benzenesulfonamide](/img/structure/B10869098.png)
N-(4,6-dimethylpyrimidin-2-yl)-4-{3-sulfanyl-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-4-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{3-SULFANYL-5-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-4-YL}-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes pyrimidine, pyrazole, triazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{3-SULFANYL-5-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-4-YL}-1-BENZENESULFONAMIDE involves multiple steps, starting with the preparation of the individual heterocyclic components. The pyrimidine, pyrazole, and triazole rings are synthesized separately through established methods, such as cyclization reactions and nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{3-SULFANYL-5-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-4-YL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{3-SULFANYL-5-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-4-YL}-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer or antimicrobial agents.
Materials Science: The unique structure of this compound makes it a potential candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{3-SULFANYL-5-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-4-YL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: An antibacterial agent with a similar pyrimidine structure.
2-Amino-4,6-dimethylpyrimidine: A simpler compound with a pyrimidine ring that can serve as a precursor for more complex molecules.
Uniqueness
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-{3-SULFANYL-5-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-4-YL}-1-BENZENESULFONAMIDE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H18N8O2S3 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-[5-sulfanylidene-3-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H18N8O2S3/c1-12-10-13(2)23-20(22-12)28-34(30,31)15-7-5-14(6-8-15)29-19(26-27-21(29)32)17-11-16(24-25-17)18-4-3-9-33-18/h3-11H,1-2H3,(H,24,25)(H,27,32)(H,22,23,28) |
InChI Key |
IKWRSNIOFBGNRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=NNC3=S)C4=NNC(=C4)C5=CC=CS5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichlorobenzyl N-[(4-methoxyphenyl)carbonyl]glycylglycinate](/img/structure/B10869021.png)

![7-(2-Furyl)-9-isobutyl-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B10869026.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869039.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10869050.png)
![N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B10869057.png)
![2-{3-[(E)-2-(4-bromophenyl)ethenyl]-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10869061.png)
![5-bromo-N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10869067.png)
![4-[({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)methyl]benzenesulfonamide](/img/structure/B10869069.png)
![N-(naphthalen-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10869078.png)
![ethyl 2-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10869084.png)
![10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869090.png)

